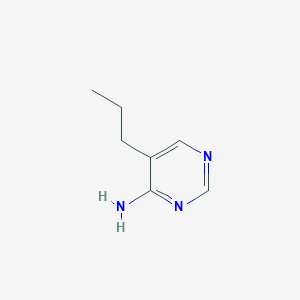

5-Propylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Academic Research

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself. It forms the structural core of the nucleobases uracil, thymine, and cytosine, which are essential components of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). evitachem.comnih.gov This fundamental biological role has made the pyrimidine ring a privileged scaffold in academic and industrial research, particularly in the realm of drug discovery.

Researchers have extensively demonstrated that pyrimidine derivatives possess a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticonvulsant properties. evitachem.comnih.govchemicalbook.com The versatility of the pyrimidine ring allows for functionalization at multiple positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules. This modulation is key to optimizing interactions with biological targets such as enzymes and receptors, leading to the development of potent and selective therapeutic agents. nih.govpharmaffiliates.com

Historical Context of Aminopyrimidine Derivatives in Chemical Synthesis

Aminopyrimidine derivatives represent a particularly important subclass of pyrimidine-based compounds. Historically, they have been recognized as crucial intermediates and building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biomolecules. pharmaffiliates.com For instance, 4-amino-5-aminomethyl-2-methylpyrimidine is a key intermediate in the industrial synthesis of thiamine (B1217682) (Vitamin B1), a process that has been refined since its initial commercial production in the 1930s. google.compharmaffiliates.com

The synthesis of the aminopyrimidine core has been a subject of chemical research for decades. Classic and widely used methods often involve the cyclocondensation reaction between a compound containing a urea (B33335) or guanidine (B92328) moiety and a 1,3-dicarbonyl compound or its synthetic equivalent. vulcanchem.com Variations of this approach, including microwave-assisted and solvent-free conditions, have been developed to improve efficiency and yield. fluorochem.co.ukontosight.ai The reactivity of the amino group and the pyrimidine ring allows for subsequent chemical transformations, making aminopyrimidines versatile platforms for generating molecular diversity. pharmaffiliates.com

Rationale for Focused Research on 5-Propylpyrimidin-4-amine

While extensive research exists for the broader pyrimidine class, focused investigation into a specific, seemingly simple derivative like this compound stems from its potential as a foundational scaffold for creating novel and complex molecules. The rationale is not typically to study the compound in isolation for its own biological activity, but to use it as a starting point for systematic chemical exploration in a process known as lead generation in drug discovery.

The structure of this compound offers a unique combination of features:

The 4-amino group: Provides a key site for hydrogen bonding and can act as a nucleophile for further synthetic modifications.

The 5-propyl group: Introduces a specific lipophilic (hydrophobic) character to the molecule. The size and flexibility of the propyl chain can influence how the molecule fits into the binding pockets of target proteins, potentially enhancing potency or selectivity.

Scope and Objectives of Academic Investigations into this compound

The primary scope of academic investigations involving this compound is synthetic and medicinal chemistry. The main objective is to utilize this compound as a core structure to synthesize a series of new chemical entities and evaluate their potential as therapeutic agents.

Specific objectives of such research programs would include:

Synthesis of Derivatives: Developing efficient synthetic routes to modify the this compound core. This could involve reactions at the amino group or substitutions at other positions on the pyrimidine ring.

Biological Screening: Testing the newly synthesized compounds in a variety of biological assays. Based on the known activities of similar pyrimidine derivatives, these assays might screen for kinase inhibition (for anticancer potential), activity against bacterial or viral targets, or modulation of inflammatory pathways. bldpharm.com

Structure-Activity Relationship (SAR) Studies: Correlating the structural changes in the synthesized derivatives with their observed biological activity. For example, research might explore how replacing a hydrogen atom on the ring with a chlorine or a methyl group impacts the compound's ability to inhibit a specific enzyme.

The ultimate goal is to identify a lead compound with promising activity and selectivity, which could then be further optimized for development as a potential new drug. The initial focus on a specific scaffold like this compound provides a logical and systematic path toward this goal.

Data Tables

Physicochemical Properties of this compound

Direct experimental data for this specific compound is not widely published, as it is primarily considered a synthetic intermediate. The following properties are estimated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCc1cncnc1N |

| Appearance | Likely a solid at room temperature |

Examples of Investigated Propyl-Pyrimidine Derivatives

To illustrate the research scope, the following table lists various derivatives based on a propyl-pyrimidine core that have been synthesized or studied, highlighting the diverse chemical space explored around this scaffold.

| Compound Name | CAS Number | Key Substituents | Research Context |

| 6-chloro-5-nitro-N-propylpyrimidin-4-amine | 326831-74-7 | 6-chloro, 5-nitro | Intermediate for medicinal chemistry; investigated for anti-inflammatory and anticancer potential. |

| 5-Methyl-2-propylpyrimidin-4(3H)-one | 98489-53-3 | 5-methyl, 2-propyl, 4-oxo | Scaffold for kinase inhibitors. vulcanchem.com |

| 2,6-Dimethoxy-5-(methylsulfanyl)-N-propylpyrimidin-4-amine | 89587-75-7 | 2,6-dimethoxy, 5-methylsulfanyl | Intermediate for molecules with potential biological activities. evitachem.com |

| 5-(4-Bromophenyl)-6-chloro-N-propylpyrimidin-4-amine | 2514735-21-6 | 5-(4-bromophenyl), 6-chloro | Intermediate for pharmaceuticals (e.g., Macitentan). pharmaffiliates.com |

| 5-bromo-2-chloro-N-propylpyrimidin-4-amine | 1206970-57-1 | 5-bromo, 2-chloro | Heterocyclic building block for organic synthesis. |

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

5-propylpyrimidin-4-amine |

InChI |

InChI=1S/C7H11N3/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3,(H2,8,9,10) |

InChI Key |

VYWYWSXYCPVETP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=CN=C1N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Propylpyrimidin 4 Amine and Its Precursors

Classical Heterocyclic Synthesis Approaches for Pyrimidine (B1678525) Derivatives

The foundational methods for constructing the pyrimidine ring have long been established in heterocyclic chemistry. These classical approaches typically involve the condensation of two key building blocks to form the six-membered diazine ring system.

Condensation Reactions in Aminopyrimidine Synthesis

Condensation reactions are a cornerstone of pyrimidine synthesis, traditionally involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. clockss.org This approach, often referred to as the Pinner synthesis, allows for the direct formation of the pyrimidine core. evitachem.com For the synthesis of a 5-propyl substituted aminopyrimidine, a key precursor would be a propyl-containing 1,3-dicarbonyl compound.

A relevant example is the synthesis of 2-amino-5-propylpyrimidine-4,6-diol, which is achieved through the condensation of a propyl-substituted malonic acid diester with guanidine. nih.gov This reaction is typically carried out in the presence of a strong base like sodium ethoxide. Although this specific product has hydroxyl groups at the 4 and 6 positions, it demonstrates the successful incorporation of the 5-propyl group into the pyrimidine ring via a classical condensation strategy. Subsequent chemical modifications would be necessary to replace the hydroxyl groups and introduce the amino group at the 4-position to arrive at the target molecule, 5-propylpyrimidin-4-amine.

| Reactants | Product | Key Features |

| Propyl-substituted malonic acid diester, Guanidine | 2-Amino-5-propylpyrimidine-4,6-diol | Formation of the 5-propylpyrimidine (B13093396) core. nih.gov |

| β-Keto esters, Urea/Thiourea | Pyrimidinone derivatives | General method for pyrimidine ring formation. vulcanchem.com |

| 1,3-Dicarbonyl compounds, Amidines | Substituted pyrimidines | Pinner synthesis for pyrimidine core construction. evitachem.com |

Ring-Closing Strategies for Pyrimidine Core Formation

Ring-closing or cyclization reactions represent another fundamental strategy for pyrimidine synthesis. These methods often involve the formation of one or two bonds to complete the heterocyclic ring from an acyclic precursor that already contains most of the required atoms. ajol.info

One documented approach involves the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile to produce 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine. google.com This method highlights the use of a propyl-containing amidine (butyramidine) as a key building block, which provides the N-C-N fragment and the 2-propyl group of the final pyrimidine. The acrylonitrile (B1666552) derivative serves as the three-carbon fragment. This strategy directly installs the amino group at the 4-position, which is a desirable feature for the synthesis of the target compound. The subsequent removal of the 5-methoxymethyl group would be required to obtain this compound.

Another strategy could involve the synthesis of 4-propylpyrimidine (B13109828) as a precursor, followed by functionalization. The synthesis of 4-propylpyrimidine can be achieved through various means, including the alkylation of a suitable pyrimidine derivative. Once formed, this intermediate can undergo further reactions, such as amination, to introduce the amino group at the 4-position.

Modern Synthetic Transformations for this compound Derivatives

In recent years, synthetic organic chemistry has seen a shift towards more efficient, selective, and sustainable methods. These modern approaches offer significant advantages over classical techniques for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Routes to Pyrimidine Analogs

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyrimidines. thieme-connect.demdpi.com These methods often allow for novel bond formations and functional group introductions that are not possible with classical methods. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce an amino group onto a pre-functionalized pyrimidine ring. nih.gov

A potential route to this compound could involve the synthesis of a halogenated 5-propylpyrimidine intermediate, such as 5-bromo-4-propylpyrimidine (B1293184). This intermediate could then undergo a palladium-catalyzed amination reaction to introduce the amino group at the 4-position. The synthesis of 5-bromo-4-propylpyrimidine itself would typically involve the bromination of 4-propylpyrimidine.

| Catalytic System | Reaction Type | Application in Pyrimidine Synthesis |

| Palladium complexes | Cross-coupling (e.g., Buchwald-Hartwig) | Amination of halopyrimidines. nih.gov |

| Iridium complexes | Multicomponent synthesis | Regioselective formation of pyrimidines from amidines and alcohols. |

| Copper complexes | Annulation reactions | Synthesis of polysubstituted pyrimidines. |

Green Chemistry Principles in Pyrimidine Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of pyrimidine synthesis, this translates to the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. researchgate.netrsc.org

Multicomponent reactions (MCRs) are a prime example of green chemistry in action, as they allow for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and purification procedures. google.com The Biginelli reaction, a well-known MCR, can be adapted to produce dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. rsc.org The use of environmentally friendly catalysts, such as montmorillonite (B579905) clay, has been explored for these reactions. rsc.org

Solvent-free reaction conditions and the use of microwave irradiation are other green techniques that have been successfully applied to pyrimidine synthesis, often leading to shorter reaction times and higher yields. rsc.org

Flow Chemistry Applications for Scalable Synthesis of Pyrimidine Derivatives

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including scalability, improved safety, and precise control over reaction parameters. wuxiapptec.comuliege.bebeilstein-journals.org

Furthermore, hazardous reactions, such as those involving highly reactive intermediates or exothermic processes, can be performed more safely in a flow system due to the small reaction volumes and excellent heat transfer. This makes flow chemistry an attractive option for the large-scale production of pyrimidine-based compounds like this compound.

Optimization of Reaction Conditions and Yields in this compound Production

The synthesis of 5-substituted pyrimidines, including this compound, is often achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. A common precursor route involves the preparation of 2-amino-5-propylpyrimidine-4,6-diol, which can be synthesized by the condensation of propylmalonic acid diesters with guanidine in the presence of a strong base like sodium ethoxide. This reaction can achieve a high yield of 94% for the diol precursor. nih.gov

Subsequent chemical modifications are necessary to convert the diol into the target 4-amine derivative. This typically involves chlorination followed by amination. For instance, converting 2-amino-4,6-dihydroxypyrimidine (B16511) analogs to their 2-amino-4,6-dichloro counterparts can be accomplished in high yields using reagents like Vilsmeier-Haack-Arnold reagent. nih.gov

In a related synthesis of 2-n-propyl-4-amino-5-methoxymethylpyrimidine, an intermediate for the coccidiostatic agent amprolium, optimization of reaction conditions was critical. The process involves reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. It was found that using a 0.4-5 molar excess of the acrylonitrile derivative at a controlled temperature of -10°C to +20°C resulted in an 89% yield of the desired product. google.com This highlights the importance of stoichiometry and temperature control in maximizing yields.

The optimization of reaction conditions for related pyrimidine syntheses further underscores these principles. For example, in the synthesis of pyrimidine-2,4,5-triamine, various reducing agents were tested. The use of sodium dithionite (B78146) was found to be optimal for the reduction of a nitro group to an amine, yielding 59% of the product, whereas other agents like tin or iron in acidic media were less effective. researchgate.net Similarly, the synthesis of 4-amino-5-pyrimidinecarbonitriles was optimized by comparing different solvents and heating methods. A reaction in water at reflux for 6 hours gave a 78% yield, which was significantly better than the 40% yield obtained after 16 hours in DMSO with triethylamine. arkat-usa.org

The following table summarizes the optimization of reaction conditions and yields for the synthesis of related pyrimidine compounds, providing insight into the factors that would be crucial for producing this compound.

Table 1: Optimization of Reaction Conditions for Pyrimidine Synthesis

| Product | Reactants | Conditions | Yield |

|---|---|---|---|

| 2-Amino-5-propylpyrimidine-4,6-diol | Propylmalonic acid diester, Guanidine | Sodium ethoxide | 94% nih.gov |

| 2-n-Propyl-4-amino-5-methoxymethylpyrimidine | Butyramidine, α-methoxymethyl-β-methoxyacrylonitrile | -10°C to +20°C, 0.4-5 molar excess of acrylonitrile | 89% google.com |

| Pyrimidine-2,4,5-triamine | 6-nitrotetrazolo[1,5-a]pyrimidin-7-amine | Sodium dithionite | 59% researchgate.net |

| 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile | Benzaldehyde, Malononitrile, Benzamidine hydrochloride | Water, reflux, 6 hours | 78% arkat-usa.org |

Stereochemical Control and Regioselectivity in Pyrimidine Synthesis

Stereochemical and regiochemical control are paramount in the synthesis of substituted pyrimidines to ensure the correct spatial and positional arrangement of functional groups. For this compound, while the target molecule itself is achiral, the principles of regioselectivity are critical in its construction.

Regioselectivity in pyrimidine synthesis often revolves around the nucleophilic aromatic substitution (SNAr) on di-substituted pyrimidine rings. For instance, the reaction of 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position typically shows a preference for substitution at the C-4 position. nih.govacs.org This inherent reactivity is exploited to introduce the 4-amino group selectively. However, studies have shown that the choice of nucleophile can alter this selectivity. While primary and secondary amines favor the C-4 position, tertiary amines have been found to exhibit excellent selectivity for the C-2 position. nih.govacs.org

The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines from the corresponding diols is a key step where regiochemistry is controlled by the nature of the starting material and the reagents used. nih.gov The conversion is generally straightforward and maintains the substitution pattern of the pyrimidine ring.

In the context of stereochemistry, while not directly applicable to the final structure of this compound, related syntheses of pyrimidine nucleosides offer insights into controlling stereocenters. For example, the synthesis of pyrimidine nucleoside analogues has involved studies on diastereoisomeric differentiations and anomerizations. nih.gov Furthermore, Diels-Alder reactions of pyrimidine o-quinodimethanes have been explored to control the stereochemistry of resulting cycloadducts, which can then be converted to various substituted quinazolines. researchgate.net

The regioselective synthesis of pyrazolo[1,5-a]pyrimidines, another class of fused pyrimidine heterocycles, further illustrates the importance of controlling substituent placement. The reaction of 5-aminopyrazoles with β-ketoesters can be directed to yield specific isomers. researchgate.neteurjchem.com

The following table lists the chemical compounds mentioned in this article.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 5 Propylpyrimidin 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the types and numbers of protons and carbons, multi-dimensional NMR experiments are essential for unambiguously assembling the molecular structure of 5-Propylpyrimidin-4-amine. nist.govchemicalbook.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. chemicalbook.com For this compound, COSY is crucial for confirming the structure of the propyl side chain by showing correlations between the CH₂, CH₂, and CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps proton signals to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.orglibretexts.org HSQC provides a direct link between the proton and carbon skeletons of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for connecting molecular fragments by identifying longer-range couplings between protons and carbons (typically 2-4 bonds). rsc.orgpharmaffiliates.com For this compound, the key HMBC correlation would be between the protons of the propyl chain's first methylene (B1212753) group (H-1') and the pyrimidine (B1678525) ring carbons (C-4, C-5, C-6), definitively establishing the point of attachment.

The following tables illustrate the predicted NMR assignments and correlations for this compound based on established principles for pyrimidine systems.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | HSQC Correlation |

|---|---|---|---|

| 2 | ~8.10 (s, 1H) | ~156.0 | Yes |

| 4 | - | ~155.5 | No |

| 5 | - | ~118.0 | No |

| 6 | ~8.25 (s, 1H) | ~157.0 | Yes |

| NH₂ | ~6.50 (s, 2H) | - | No |

| 1' (CH₂) | ~2.45 (t, 2H) | ~32.0 | Yes |

| 2' (CH₂) | ~1.60 (sext, 2H) | ~23.0 | Yes |

| 3' (CH₃) | ~0.95 (t, 3H) | ~14.0 | Yes |

Predicted 2D NMR Correlations for this compound

| Proton (Position) | COSY Correlations (with Proton at Position) | Key HMBC Correlations (with Carbon at Position) |

|---|---|---|

| H-2 | None | C-4, C-6 |

| H-6 | None | C-2, C-4, C-5 |

| H-1' | H-2' | C-4, C-5, C-6, C-2', C-3' |

| H-2' | H-1', H-3' | C-5, C-1', C-3' |

| H-3' | H-2' | C-1', C-2' |

Solid-state NMR (ssNMR) provides crucial structural information for crystalline and amorphous solid materials. For pyrimidine derivatives, ssNMR is a powerful tool for studying phenomena that are averaged out in solution, such as polymorphism (the existence of multiple crystal forms), tautomerism, and intermolecular interactions like hydrogen bonding. mdpi.com High-resolution ssNMR experiments, often employing high magic angle spinning rates, can distinguish between different crystalline forms of a compound, which may exhibit distinct chemical shifts due to variations in their local electronic environments and crystal packing. mdpi.com For this compound, ssNMR could be used to investigate the hydrogen bonding network involving the 4-amino group and the pyrimidine ring nitrogens in the solid state, providing insights into its crystal structure and thermal stability.

Mass Spectrometry (MS) Approaches for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₇H₁₁N₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| Nominal Mass | 137 |

| Calculated Exact Mass of [M+H]⁺ (C₇H₁₂N₃⁺) | 138.1026 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and then fragmented to produce product ions. researchgate.net The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of pyrimidine derivatives often involves characteristic losses from side chains and cleavages of the heterocyclic ring. researchgate.net

For this compound, the primary fragmentation pathways are expected to involve the propyl group. Alpha-cleavage (cleavage of the Cα-Cβ bond) is a dominant pathway for amines, which would lead to the loss of an ethyl radical. researchgate.net Subsequent fragmentations could involve the loss of ethene via a McLafferty-type rearrangement or cleavage of the pyrimidine ring itself.

Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺ = m/z 138.1)

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 123.08 | [M+H - CH₃]⁺ | Methyl radical (•CH₃) |

| 109.08 | [M+H - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 110.09 | [M+H - C₂H₄]⁺ | Ethene (C₂H₄) |

| 95.07 | [M+H - C₃H₅]⁺ | Propyl radical cleavage |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent method for identifying functional groups and gaining insights into molecular conformation and intermolecular interactions, such as hydrogen bonding.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3300 - 3500 | Primary Amine (-NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Pyrimidine Ring |

| Aliphatic C-H Stretching | 2850 - 2960 | Propyl Group (-CH₂, -CH₃) |

| C=N and C=C Stretching | 1550 - 1650 | Pyrimidine Ring |

| N-H Bending (Scissoring) | 1580 - 1650 | Primary Amine (-NH₂) |

| C-H Bending | 1350 - 1470 | Propyl Group (-CH₂, -CH₃) |

Infrared (IR) Spectroscopy of Pyrimidine Derivatives

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the vibrational modes of a molecule. For pyrimidine derivatives, the IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds present in the molecule. The analysis of these spectra provides valuable insights into the molecular structure of compounds like this compound.

In pyrimidine derivatives, the N-H stretching vibrations of the amine group are particularly informative. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. researchgate.netripublication.com The C-H stretching vibrations of the propyl group are expected in the 2850-2960 cm⁻¹ range, while the aromatic C-H stretching of the pyrimidine ring appears around 3000-3100 cm⁻¹.

The pyrimidine ring itself gives rise to a series of characteristic absorptions. The C=N and C=C stretching vibrations within the ring are typically observed in the 1400-1650 cm⁻¹ region. nih.gov The N-H bending vibration of the amine group usually appears around 1590-1650 cm⁻¹. The specific positions of these bands can be influenced by the nature and position of substituents on the pyrimidine ring. For instance, the presence of the electron-donating amino and propyl groups on the pyrimidine ring can influence the electron distribution and, consequently, the vibrational frequencies of the ring bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| N-H Stretch (Asymmetric) | 3400 - 3500 | Characteristic of the primary amine (-NH₂) group. researchgate.net |

| N-H Stretch (Symmetric) | 3300 - 3400 | Characteristic of the primary amine (-NH₂) group. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | From the pyrimidine ring C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 2960 | From the propyl group (-CH₂, -CH₃) bonds. |

| N-H Bend (Scissoring) | 1590 - 1650 | From the primary amine group. |

| C=C and C=N Ring Stretch | 1400 - 1650 | Multiple bands characteristic of the pyrimidine ring. nih.gov |

This table presents expected IR absorption frequencies for this compound based on data from related pyrimidine and amine compounds.

Raman Spectroscopy Applications for Pyrimidine Compounds

Raman spectroscopy serves as a valuable complement to IR spectroscopy, providing information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. For pyrimidine and its derivatives, Raman spectroscopy is highly effective for characterizing the skeletal vibrations of the heterocyclic ring.

The most intense bands in the Raman spectra of pyrimidines are often associated with the ring "breathing" modes, where the entire ring expands and contracts symmetrically. These modes are highly characteristic and sensitive to substitution. researchgate.net Other significant Raman signals include in-plane and out-of-plane ring deformations, as well as C-H bending vibrations.

Studies on related molecules like 4-aminopyridine (B3432731) show characteristic Raman bands that can be used to infer the spectrum of this compound. acs.org The presence of the propyl group would introduce additional bands corresponding to C-C stretching and CH₂/CH₃ deformation modes. Surface-Enhanced Raman Spectroscopy (SERS) has also been utilized to study pyrimidine derivatives, offering significant signal enhancement and providing insights into the molecule's interaction with metal surfaces. nau.edu

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

| Ring Breathing Mode | 990 - 1050 | A strong, characteristic band for the pyrimidine ring. |

| Ring Stretching Modes | 1350 - 1600 | Corresponds to C-C and C-N stretching within the ring. |

| C-H In-plane Bending | 1050 - 1300 | Vibrations of the C-H bonds on the pyrimidine ring. |

| Aliphatic C-H Bending | 1440 - 1470 | From the propyl group. |

| C-N Stretch (exocyclic) | 1250 - 1350 | Vibration of the bond between the ring and the amine group. |

This table outlines expected Raman shifts for this compound based on general data for substituted pyrimidines.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination of Pyrimidine Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of pyrimidine derivatives.

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) analysis provides the absolute structure of a molecule. For derivatives of pyrimidine, SCXRD studies confirm the planarity of the pyrimidine ring and reveal the conformation of its substituents. mdpi.commdpi.comacs.org The data obtained allows for the detailed characterization of intermolecular interactions, such as hydrogen bonding, which play a critical role in the crystal packing and physical properties of the solid.

In the case of this compound, the primary amine group is expected to be a key participant in hydrogen bonding, acting as a hydrogen bond donor to the nitrogen atoms of neighboring pyrimidine rings. tandfonline.com The crystal structure of the parent compound, 4-aminopyrimidine (B60600), has been determined to be in the orthorhombic space group Pcab, confirming the key structural features and hydrogen bonding patterns that would be expected to influence the crystal structure of its 5-propyl derivative. doaj.org

| Parameter | Value for 4-aminopyrimidine | Expected Influence for this compound |

| Crystal System | Orthorhombic doaj.org | May differ due to the presence of the propyl group. |

| Space Group | Pcab doaj.org | May differ due to changes in crystal packing. |

| Key Interactions | N-H···N hydrogen bonds nih.gov | Similar hydrogen bonding is expected to be a dominant feature. |

| Ring Geometry | Planar | The pyrimidine ring is expected to remain planar. |

| Propyl Group | - | The flexible propyl chain will adopt a low-energy conformation and influence packing through van der Waals interactions. |

This table summarizes crystallographic data for 4-aminopyrimidine and extrapolates expectations for this compound.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to analyze polycrystalline materials. It is widely used for phase identification, assessment of sample purity, and analysis of crystal polymorphism. The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) and with characteristic relative intensities.

For a compound like this compound, PXRD would be used to confirm the identity of a synthesized batch by comparing its diffraction pattern to a reference pattern obtained from a pure sample or calculated from single-crystal data. Each peak in the pattern corresponds to a specific set of crystal lattice planes, as described by Bragg's Law. The positions and intensities of these peaks are directly related to the unit cell dimensions and the arrangement of atoms within the crystal structure. Any variation in the crystalline form (polymorphism) would result in a different PXRD pattern, making it an essential tool in materials characterization.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Hypothetical Data | Calculated from 2θ | Measured |

| Peak 1 | ||

| Peak 2 | ||

| Peak 3 | ||

| Peak 4 | ||

| Peak 5 |

This table illustrates the typical data format obtained from a Powder X-ray Diffraction analysis. Specific experimental data for this compound is not available.

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For aromatic and heterocyclic compounds like pyrimidine derivatives, UV-Vis spectra are characterized by absorption bands arising from π → π* and n → π* transitions. nih.gov

The pyrimidine ring itself is a chromophore. The introduction of substituents can significantly alter the absorption spectrum. The amino group (-NH₂) at the 4-position and the propyl group at the 5-position both act as auxochromes. The amino group, with its lone pair of electrons, can engage in resonance with the pyrimidine ring, which typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transition bands. researchgate.net The alkyl group has a weaker, but still noticeable, bathochromic effect. Therefore, this compound is expected to absorb at a longer wavelength compared to unsubstituted pyrimidine. The position of the absorption maximum (λmax) can also be influenced by the solvent polarity.

| Compound | Typical λmax (nm) | Transition Type | Notes |

| Pyrimidine | ~243 | π → π | Absorption of the parent heterocycle in a non-polar solvent. |

| ~298 | n → π | A weaker absorption band at longer wavelength. | |

| Substituted Pyrimidines | 250 - 350 | π → π* | The exact λmax is dependent on the nature and position of substituents. Electron-donating groups typically cause a red shift. researchgate.net |

This table shows typical UV-Vis absorption data for pyrimidine and the expected range for its derivatives, illustrating the effect of substitution.

Computational and Theoretical Chemistry Studies of 5 Propylpyrimidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Propylpyrimidin-4-amine. These methods provide insights into electron distribution, orbital energies, and molecular properties that are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Studies on Pyrimidine (B1678525) Derivatives

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of pyrimidine derivatives. epstem.netphyschemres.org By employing functionals such as B3LYP combined with basis sets like 6-31G(d,p) or 6-31+G(d,p), researchers can perform full geometry optimizations and calculate key electronic parameters. epstem.netijcce.ac.ir

One of the core applications of DFT in this context is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ijcce.ac.ir The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. epstem.netijcce.ac.ir

For pyrimidine derivatives, DFT calculations have shown that the distribution of HOMO and LUMO can be localized in different parts of the molecule. For instance, HOMOs are often found on the pyrimidine ring, while LUMOs may be localized on substituent groups. epstem.net These calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

Table 1: Global Reactivity Descriptors Calculated from HOMO and LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The negative of electronegativity, related to the escaping tendency of electrons. |

| Chemical Hardness (η) | (I - A) / 2 | A measure of resistance to charge transfer. |

| Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of studying the electronic properties of molecules. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory can be used to perform detailed calculations on pyrimidine derivatives. researchgate.net For instance, RHF/6-31G(d) calculations have been used to investigate the electronic effects in chloropyrimidines, revealing alternations in charge and π-electron density on the ring atoms. osi.lv These methods are crucial for obtaining precise electronic properties and for understanding phenomena such as vibronic coupling in the electronic states of pyrimidine. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the conformational landscape and intermolecular interactions of this compound and its derivatives. By simulating the movement of atoms over time, MD can reveal the dynamic behavior of the molecule and its interactions with its environment. nih.gov

These simulations are particularly useful for understanding how pyrimidine derivatives bind to biological targets. nih.gov MD studies can elucidate the stability of protein-ligand complexes and identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding affinity. researchgate.netnih.gov For example, simulations can track the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability and flexibility of the molecule and its complex. nih.gov The analysis of hydrogen bond formation and other non-covalent interactions provides a detailed picture of the binding mode. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules, which can then be compared with experimental data for structural validation. plu.mx Theoretical calculations can provide valuable information on vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net

For pyrimidine derivatives, DFT calculations at the B3LYP/6-311G(d) level have been shown to accurately predict vibrational frequencies. researchgate.net The calculated frequencies and the potential energy distribution can be used to assign the vibrational modes of the molecule. Similarly, time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectra, providing insights into the electronic transitions of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchpublish.com For derivatives of this compound, QSAR studies can predict their potential biological activities and guide the design of new, more potent analogues. researchgate.netresearchgate.netmui.ac.ir

The development of a QSAR model involves calculating a set of molecular descriptors that quantify various aspects of the molecular structure. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum chemical in nature. researchgate.net Quantum chemical descriptors, derived from methods like DFT, are particularly valuable as they capture the electronic properties of the molecules. researchgate.net

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity. researchpublish.commui.ac.ir The predictive power of the QSAR model is then validated using internal and external validation techniques. nih.gov For pyrimidine derivatives, QSAR models have been successfully developed to predict activities such as antiviral, antimalarial, and anticancer effects. researchgate.net

Table 2: Common Types of Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular weight, number of atoms, number of rings | Basic molecular composition and size. |

| Topological | Connectivity indices, shape indices | Atom connectivity and molecular branching. |

| Geometrical (3D) | Molecular surface area, volume | Three-dimensional shape and size of the molecule. |

| Electrostatic | Partial charges, dipole moment | Charge distribution and polarity. |

| Quantum Chemical | HOMO/LUMO energies, hardness, softness | Electronic structure and reactivity. |

Reaction Pathway Elucidation and Transition State Analysis for Pyrimidine Transformations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving pyrimidine derivatives. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathway, including intermediates and transition states. nih.gov

DFT calculations are commonly used to locate the geometries of reactants, products, intermediates, and transition states along a reaction coordinate. nih.gov The calculation of the Gibbs free energy barrier for each step allows for the identification of the rate-determining step of the reaction. nih.gov For instance, theoretical studies have been conducted to elucidate the multi-component reaction mechanisms for the formation of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. nih.gov This involves analyzing various reaction steps such as Knoevenagel condensation, Michael addition, and cyclization to understand the complete reaction profile. nih.gov Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Reactivity, Reaction Mechanisms, and Derivatization Chemistry of 5 Propylpyrimidin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally resistant to electrophilic aromatic substitution. growingscience.comthieme-connect.de The positions on the pyrimidine ring are significantly deactivated compared to benzene. thieme-connect.de However, the presence of the strongly activating amino group at the C4 position can facilitate electrophilic attack.

Typically, in 4-aminopyrimidines, the amino group directs electrophiles to the C5 position. Since this position is already occupied by a propyl group in 5-Propylpyrimidin-4-amine, electrophilic substitution is sterically hindered and electronically unfavorable. Any potential electrophilic attack would be directed to the less activated C6 position, though this generally requires harsh reaction conditions and may result in low yields. Reactions such as nitration, halogenation, and Vilsmeier-Haack formylation, which are demonstrated on some thienopyrimidine systems, occur at positions influenced by the fused ring; in monocyclic pyrimidines, the outcome is highly dependent on the existing substituents. growingscience.com

Nucleophilic Attack and Ring-Opening Pathways

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack, particularly at the C2 and C6 positions, which are para and ortho to the ring nitrogens, respectively. While the C4 position is also electron-deficient, the presence of the amino group makes it a site of nucleophilic substitution only if it is first converted into a good leaving group.

In some cases, strong nucleophiles can lead to ring-opening reactions. For instance, studies on 5-nitropyrimidine (B80762) have shown that reaction with certain amidines can lead to ring transformation, forming substituted pyridines. While this compound does not possess a strongly withdrawing nitro group to facilitate such transformations, analogous ring-opening pathways could potentially be initiated under forcing conditions with potent nucleophiles. Evidence from nitrosative guanine (B1146940) deamination suggests that pyrimidine ring-opened intermediates can be involved in the formation of other products. nih.gov These reactions often proceed through cleavage of the N1-C2 or N3-C4 bonds after initial nucleophilic addition.

Functional Group Transformations of the Amine and Propyl Moieties

The exocyclic amino and propyl groups on the this compound scaffold are readily modified to produce a variety of derivatives.

Amine Group Transformations: The C4-amino group behaves as a typical aromatic amine and can undergo a range of functional group transformations. These include:

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents at the C4 position.

A two-step, one-pot method for C4 modification of pyrimidine nucleosides involves the in situ activation of the C4-carbonyl (a tautomeric form) with reagents like BOP (1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), followed by reaction with various nucleophiles such as amines, thiols, and alcohols. nih.gov A similar strategy could be adapted for the C4-amino group by first converting it to a suitable leaving group.

Propyl Group Transformations: The C5-propyl group offers sites for functionalization, primarily at the benzylic-like α-carbon.

Oxidation: The propyl group can be oxidized at the α-carbon to introduce a hydroxyl or carbonyl group.

Halogenation: Free-radical halogenation can introduce a halogen at the α-position, which can then serve as a handle for further nucleophilic substitution reactions.

Metal Complexation Chemistry of this compound as a Ligand

Heterocyclic compounds containing nitrogen atoms, such as pyrimidines, are excellent ligands for metal ions. This compound possesses multiple potential coordination sites: the two ring nitrogen atoms (N1 and N3) and the exocyclic amino group (C4-NH₂). It can function as a monodentate ligand, coordinating through one of the ring nitrogens, or as a bidentate ligand, chelating a metal ion through the N1 and the C4-amino group. The formation of stable five- or six-membered chelate rings is a strong driving force for bidentate coordination. Studies on related pyrimidinyl-terpyridine ligands have shown that they preferentially coordinate through the nitrogen atoms of the heterocyclic rings to form stable complexes with transition metals like iron(II) and ruthenium(II). researchgate.net The specific coordination mode of this compound would depend on the metal ion, the solvent, and the reaction conditions.

Synthesis of Structurally Diverse Analogs and Derivatives of this compound

The synthesis of derivatives of this compound is a key area of research, driven by the search for new biologically active molecules. evitachem.comresearchgate.netnih.gov Modifications can be targeted at the C4-amine position or at other positions on the pyrimidine ring.

The C4-amino group is a common site for derivatization. As mentioned, standard organic transformations can be used to synthesize a wide array of analogs. A general approach involves the reaction of a 4-chloropyrimidine (B154816) precursor with an appropriate amine, a reaction known as nucleophilic aromatic substitution (SNAr). nih.gov For this compound itself, direct modification is more common.

Below is a table summarizing potential modifications at the C4-amine position.

| Reagent Class | Reagent Example | Product Class |

| Alkyl Halide | Propyl Iodide | N-Propyl-5-propylpyrimidin-4-amine |

| Acyl Chloride | Acetyl Chloride | N-(5-Propylpyrimidin-4-yl)acetamide |

| Sulfonyl Chloride | Tosyl Chloride | N-(5-Propylpyrimidin-4-yl)-4-methylbenzenesulfonamide |

| Isocyanate | Phenyl Isocyanate | 1-Phenyl-3-(5-propylpyrimidin-4-yl)urea |

This table represents common synthetic transformations for primary aromatic amines.

Introducing substituents onto the pyrimidine ring of this compound requires strategic synthetic planning, often starting from a more complex precursor. A common method for producing substituted pyrimidines is through the condensation of a three-carbon unit with an amidine. For example, 2-n-propyl-4-amino-5-methoxymethylpyrimidine can be prepared by reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com

To synthesize derivatives of this compound with additional substituents, one might start with a polysubstituted pyrimidine. For instance, the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is highly dependent on the nucleophile and the substituent at the C5 position. nih.gov A synthetic route could involve:

Synthesis of 2,4-dichloro-5-propylpyrimidine.

Selective nucleophilic substitution at the C4 position with ammonia (B1221849) or a primary amine.

Further modification at the C2 position.

The table below outlines examples of synthesized pyrimidine derivatives with various substitution patterns, illustrating the chemical diversity achievable.

| Compound Name | Key Substituents | Synthetic Precursor Example | Reference |

| 5-(4-Bromophenyl)-6-methoxy-N-propylpyrimidin-4-amine | C5: 4-Bromophenyl, C6: Methoxy (B1213986) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | pharmaffiliates.com |

| 5-Fluoro-2-methoxypyrimidin-4-amine | C5: Fluoro, C2: Methoxy | Not specified | chemscene.com |

| 4-Cyclopropyl-6-methylpyrimidin-5-amine | C4: Amino, C5: Cyclopropyl, C6: Methyl | Not specified | chemscene.com |

| 2-Amino-5-nitropyrimidine | C2: Amino, C5: Nitro | 5-Nitropyrimidine |

This table showcases the variety of substituents that can be incorporated into the pyrimidine scaffold through various synthetic methods.

Elaboration of the 5-Propyl Side Chain

The reactivity of the 5-propyl side chain in this compound is influenced by the electron-withdrawing nature of the pyrimidine ring. While specific studies on the derivatization of this particular compound are not extensively documented, the chemical behavior can be inferred from the well-established reactivity of alkyl groups attached to aromatic and heteroaromatic systems. The propyl group offers several positions for functionalization, primarily at the benzylic-like α-carbon, and to a lesser extent, at the β- and γ-carbons.

Oxidation:

The α-carbon of the propyl group is analogous to a benzylic position, making it susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl side chains of aromatic rings to carboxylic acids. libretexts.orgyoutube.com For this compound, this would theoretically lead to the formation of 4-amino-pyrimidine-5-carboxylic acid. The reaction proceeds via a mechanism that involves the initial abstraction of a hydrogen atom from the α-carbon, which is stabilized by the pyrimidine ring. libretexts.org

It is important to note that the reaction conditions would need to be carefully controlled to avoid degradation of the pyrimidine ring itself, which can be susceptible to oxidation. Milder oxidizing agents could potentially lead to the formation of the corresponding ketone (4-amino-5-(1-oxopropyl)pyrimidine) or alcohol (4-amino-5-(1-hydroxypropyl)pyrimidine).

Halogenation:

The 5-propyl side chain can also undergo halogenation, primarily at the α-position, through a free radical mechanism. youtube.com Reactions with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, would be expected to yield the corresponding α-halo derivatives. This α-halogenated intermediate is a versatile precursor for further derivatization, enabling the introduction of various nucleophiles. For instance, it can be used in substitution reactions to introduce alkoxy, cyano, or other functional groups.

Table 1: Potential Derivatization Reactions of the 5-Propyl Side Chain

| Reaction Type | Reagents and Conditions | Expected Product |

| Oxidation | 1. KMnO₄, OH⁻, heat2. H₃O⁺ | 4-amino-pyrimidine-5-carboxylic acid |

| Halogenation | NBS, CCl₄, light/heat | 4-amino-5-(1-bromopropyl)pyrimidine |

| Dehydrogenation | Catalyst (e.g., Pd/C), high temp. | 4-amino-5-(prop-1-en-1-yl)pyrimidine |

Investigation of Reaction Kinetics and Thermodynamics for Pyrimidine Transformations

A comprehensive understanding of the reaction kinetics and thermodynamics governing the transformations of this compound is crucial for optimizing reaction conditions and predicting product distributions. However, specific experimental kinetic and thermodynamic data for reactions involving this particular compound are scarce in the published literature. Therefore, the following discussion is based on general principles of physical organic chemistry and data available for analogous pyrimidine systems. mdpi.comumsl.edu

The 5-propyl group is generally considered to be an electron-donating group through an inductive effect (+I). This electronic effect can influence the rate and equilibrium of reactions involving the pyrimidine ring. For instance, in electrophilic aromatic substitution reactions on the pyrimidine ring (which are generally difficult due to the ring's electron-deficient nature), the electron-donating propyl group would be expected to slightly increase the ring's nucleophilicity, potentially accelerating the reaction rate compared to an unsubstituted pyrimidine.

Conversely, in nucleophilic aromatic substitution reactions, where a nucleophile attacks the electron-deficient pyrimidine ring, the electron-donating nature of the propyl group would likely have a deactivating effect, slowing down the reaction rate.

Table 2: Estimated Thermodynamic Data for Pyrimidine and a Substituted Derivative

| Compound | Enthalpy of Formation (ΔHf°) (kJ/mol) | Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) |

| Pyrimidine | 146.6 ± 0.8 umsl.edu | Data not available |

| This compound | Data not available | Data not available |

The steric bulk of the propyl group can also play a significant role in both kinetics and thermodynamics. In reactions where a reagent approaches the pyrimidine ring, the propyl group may exert steric hindrance, particularly for reactions at the adjacent 4-amino and 6-positions. This can lead to a decrease in reaction rates and may influence the regioselectivity of certain reactions.

Further experimental studies are required to quantify the kinetic and thermodynamic parameters for the reactions of this compound to enable precise control over its chemical transformations.

Mechanistic Biochemical and Biological Studies of 5 Propylpyrimidin 4 Amine in Vitro Focus

Exploration of Molecular Targets and Binding Mechanisms

Derivatives of 5-Propylpyrimidin-4-amine and the broader pyrimidine (B1678525) class of compounds have been investigated for their interactions with a variety of molecular targets, primarily focusing on enzymes and receptors involved in significant signaling pathways. The pyrimidine scaffold is a common motif in kinase inhibitors, with several approved drugs targeting these enzymes. acs.orgnih.gov The hinge-binding motif of the pyrimidine core is well-accommodated by many human kinases, which can sometimes lead to poor selectivity. acs.orgnih.gov However, this characteristic has been leveraged to develop inhibitors for understudied kinases. acs.orgnih.gov

Molecular docking studies have been employed to predict the binding modes of pyrimidine derivatives to their targets. For instance, in the context of cyclooxygenase (COX) isoforms, docking studies have helped to understand how these compounds bind to the active sites of COX-1 and COX-2. nih.gov Similarly, for kinases, modifications at the 5-position of the pyrimidine core, which is near the gatekeeper residue of the binding pocket, have been shown to improve kinome-wide selectivity. acs.org

Protein-ligand interaction studies have revealed that the binding of ligands to their protein targets can involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The specific interactions depend on the nature of the substituents on the pyrimidine ring and the amino acid residues in the binding pocket of the target protein. For example, X-ray crystal structures of pyrimidine derivatives bound to tubulin have shown that the pyrimidine and quinoxalinone moieties form hydrogen bonding interactions with the β and α subunits, respectively. nih.gov

The thermodynamic effects of these interactions are complex. Contrary to common assumptions, enhanced potency from adding nonpolar groups is not always driven by entropy. Instead, it can be the result of more favorable binding enthalpies that overcome unfavorable binding entropies. nih.gov This highlights the intricate nature of correlating structural modifications with binding thermodynamics. nih.gov

In Vitro Enzyme Inhibition and Activation Studies with Pyrimidine Derivatives

A significant body of research has focused on the in vitro inhibitory effects of pyrimidine derivatives on various enzymes. These studies are crucial for understanding the therapeutic potential of these compounds.

Novel synthesized pyrimidine derivatives have demonstrated effective inhibition of several metabolic enzymes. researchgate.netnih.gov For instance, they have shown inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.netnih.gov The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range for several of these enzymes, indicating potent inhibition. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Pyrimidine Derivatives

| Enzyme Target | Ki Range (nM) | Reference |

|---|---|---|

| hCA I | 39.16 ± 7.70 – 144.62 ± 26.98 | researchgate.net |

| hCA II | 18.21 ± 3.66 – 136.35 ± 21.48 | researchgate.net |

| AChE | 33.15 ± 4.85 – 52.98 ± 19.86 | researchgate.net |

| BChE | 31.96 ± 8.24 – 69.57 ± 21.27 | researchgate.net |

| α-glycosidase | 17.37 ± 1.11 – 253.88 ± 39.91 | researchgate.net |

Furthermore, pyrimidine derivatives have been investigated as inhibitors of Glutathione S-transferase (GST) and Glutathione Reductase (GR). journalagent.comjuniperpublishers.comjuniperpublishers.com Studies have shown that these derivatives can strongly inhibit the GST enzyme at the micromolar level. journalagent.com For GR, Ki values were also found to be in the micromolar range, with some derivatives exhibiting potent inhibition. juniperpublishers.comjuniperpublishers.com

In the context of cancer research, pyrimidine-based compounds have been identified as inhibitors of kinases implicated in neurodegeneration and PI3K/mTOR dual inhibitors. acs.orgacs.org Targeted kinase inhibition profiling has been used to assess the potency and selectivity of these compounds. acs.orgnih.gov Additionally, pyrrolo-pyrimidine-based compounds have been identified as inhibitors of the SARS-CoV-2 macrodomain 1 (Mac1), which is involved in viral replication. asm.org

While the majority of studies focus on enzyme inhibition, some research has explored the role of pyrimidine derivatives in activating cellular processes. For example, supplemental uridine (B1682114) or pyrimidine derivatives can promote the synthesis of phosphatides, likely by being converted into endogenous CDP-choline and by activating pyrimidine-sensitive receptors. mdpi.com

Mechanistic Insights into Cellular Pathway Modulation by this compound Analogs

Analogs of this compound and other pyrimidine derivatives modulate various cellular pathways, primarily through their interactions with key proteins like enzymes and receptors. The de novo biosynthesis of pyrimidine nucleotides is a fundamental pathway that provides precursors for DNA and RNA synthesis, and its dysregulation is implicated in diseases like cancer. mdpi.com Inhibiting enzymes in this pathway, such as carbamoyl (B1232498) phosphate (B84403) synthetase (CAD), has been proposed as a therapeutic strategy. mdpi.com

Protein-ligand interaction studies provide a molecular basis for understanding how these compounds affect cellular pathways. The binding of pyrimidine derivatives to their target proteins can alter the protein's conformation and function, thereby modulating downstream signaling events. For instance, the binding of pyrimidine-based inhibitors to kinases can block the phosphorylation of substrate proteins, thereby inhibiting cell growth and proliferation. acs.orgnih.gov

The pyrimidine scaffold is a versatile platform for developing molecules that can modulate protein-protein interactions (PPIs), which are often considered challenging drug targets. acs.orgresearchgate.net By creating diverse libraries of pyrimidine-based compounds, researchers have been able to identify novel inhibitors of PPIs, such as the leucyl-tRNA synthetase (LRS)–RagD interaction, which has implications for cancer therapy. acs.orgresearchgate.net

Investigation of Structure-Activity Relationships (SAR) in Biochemical Assays for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the rational design of more potent and selective drugs. For pyrimidine derivatives, SAR studies have revealed key structural features that determine their inhibitory potency and selectivity against various targets. nih.gov

The position and nature of substituents on the pyrimidine ring have a significant impact on biological activity. nih.gov For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, substitution at the C5-position of the pyrimidine core was found to be important for CDK9 potency and selectivity. acs.org Specifically, a bulky substituted aniline (B41778) moiety at the C2-position in conjunction with a C5-group on the pyrimidine core led to potent and selective CDK9 inhibitors. acs.org

In another study on 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents, the amino group on the 5-position of the phenyl ring was found to be a crucial pharmacophore for maintaining anti-inflammatory activity. nih.gov The extension of the chain length of open-chain aliphatic amines at the 4-position of the phenyl ring also led to increased anti-inflammatory activity. nih.gov

SAR studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) involved modifying the hit compound at three different positions to optimize its potency and lipophilicity. researchgate.net This systematic approach led to the identification of a potent and selective NAPE-PLD inhibitor. researchgate.net

The antiproliferative activity of pyridine (B92270) derivatives, a related class of heterocyclic compounds, has also been shown to be influenced by the number and position of substituents. mdpi.com For instance, increasing the number of methoxy (B1213986) groups on the pyridine ring was correlated with increased antiproliferative activity. mdpi.com

Table 2: Summary of Key SAR Findings for Pyrimidine Derivatives

| Compound Class | Key Structural Feature | Effect on Activity | Reference |

|---|---|---|---|

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | C5-group on pyrimidine core | Important for CDK9 potency and selectivity | acs.org |

| 4-Indole-2-arylaminopyrimidines | Amino group at 5-position of phenyl ring | Crucial for anti-inflammatory activity | nih.gov |

These examples underscore the importance of SAR studies in guiding the design of new pyrimidine-based compounds with improved therapeutic properties.

Development of Biochemical Probes Based on Pyrimidine Scaffolds for Target Validation Studies

The development of chemical probes is essential for validating the role of specific molecular targets in disease processes. The pyrimidine scaffold has proven to be a valuable framework for creating such probes due to its ability to interact with a wide range of biological targets. acs.orgresearchgate.net

A privileged substructure-based diversity-oriented synthesis (pDOS) strategy, using pyrimidine as the core, has been employed to create libraries of structurally diverse polyheterocycles. acs.orgresearchgate.net These libraries have been screened to identify modulators of challenging biological targets, including protein-protein interactions (PPIs). acs.orgresearchgate.net The identified compounds can then be further optimized to serve as potent and selective chemical probes.

For example, novel pyridopyrimidine scaffolds have been developed as PI3K/mTOR dual inhibitors. acs.org These compounds can be used as chemical tools to investigate the cellular effects of inhibiting this key signaling pathway. Similarly, pyrrolo-pyrimidine-based compounds that inhibit the SARS-CoV-2 Mac1 enzyme serve as valuable probes to study the role of this enzyme in viral replication and to develop novel antiviral therapies. asm.org

The development of cell-permeable peptide inhibitors for oncological targets, such as MAGE-A4, has also benefited from the incorporation of pyrimidine-like structures. acs.org These probes allow for the investigation of intracellular target engagement and the validation of new cancer targets. acs.org

Advanced Material Science and Catalytic Applications of 5 Propylpyrimidin 4 Amine Derivatives Non Therapeutic

Incorporation of Pyrimidine (B1678525) Moieties into Polymeric Structures

The integration of pyrimidine units into polymer backbones or as pendant groups can significantly modify the properties of the resulting materials, imparting enhanced thermal stability, and specific optical and electronic functionalities.

One approach involves the synthesis of polyether urethanes where a dihydroxy-pyrimidine derivative is incorporated into the main chain. A study detailed the two-step synthesis of such polymers, starting with the formation of a polyurethane prepolymer, which is then chain-extended with 2,4-dihydroxy-6-methylpyrimidine. The thermal stability of these polymers was evaluated using thermogravimetric analysis, with 5% weight loss occurring in the temperature range of 250 to 340°C, indicating an improvement in thermal properties compared to similar polyurethanes without the pyrimidine moiety. tandfonline.com The mechanical properties of these polyurethanes were also found to be influenced by the type of diisocyanate used, with aromatic diisocyanates yielding polymers with superior properties compared to their aliphatic counterparts. tandfonline.com

Another strategy focuses on the incorporation of pyrimidine chromophores as side chains in polymers like poly(methyl methacrylate) (PMMA). Copolymers of methyl methacrylate (B99206) with monomers bearing arylvinylpyrimidine chromophores have been synthesized. These copolymers exhibit interesting photophysical properties, including strong emission solvatochromism, which makes them sensitive to the polarity of their environment. researchgate.net Furthermore, they display halochromism, where the addition of an acid leads to a bathochromic shift in the absorption spectrum and a red-shifted, intensified fluorescence for certain substituted macromolecules. researchgate.net

The table below summarizes key data for polymethyl methacrylate based copolymers bearing arylvinylpyrimidine chromophores. researchgate.net

| Copolymer | Chromophore Content (mol%) | Absorption λmax (nm) in CH2Cl2 | Emission λmax (nm) in CH2Cl2 |

| CP1 | 1.5 | 374 | 480 |

| CP2 | 2.0 | 376 | 488 |

| CP3 | 1.8 | 400 | 505 |

Use of Pyrimidine Derivatives as Ligands in Homogeneous Catalysis

In homogeneous catalysis, pyrimidine derivatives have been effectively utilized as ligands for transition metals, owing to the coordinating ability of the nitrogen atoms in the pyrimidine ring. These ligands can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity.

Palladium complexes featuring pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated significant catalytic activity in various cross-coupling reactions. A series of such complexes were synthesized and characterized, revealing different solid-state structures depending on the substituents on the ligand. For instance, a sterically less demanding methyl substituent resulted in a complex where two ligands coordinate to one palladium center, whereas a bulkier mesityl substituent led to a complex with a single ligand. acs.org

These palladium complexes have shown good catalytic activity in the C-H activation of methane (B114726) and the Mizoroki-Heck reaction. acs.org Notably, the methyl-substituted complex exhibited remarkably high activity and selectivity in the Heck coupling of bromoarenes with styrene (B11656). acs.org The catalytic activity of these mixed C,N-coordinated palladium complexes in the coupling of bromobenzene (B47551) with styrene is presented in the table below. acs.org

| Catalyst | Substituent at Imidazole | Turnover Number (TON) |

| 9a | Methyl | 41 |

| 9b | Ethyl | 25 |

| 9c | Isopropyl | 22 |

| 9d | Phenyl | 18 |

| 9e | Mesityl | 15 |

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, has also benefited from pyrimidine-based ligands. Pyrimidine-2-sulfinates have been employed as effective coupling partners in palladium-catalyzed reactions with aryl halides, serving as alternatives to the often difficult-to-prepare pyridine-2-boronic acids. tcichemicals.com These reagents are compatible with a range of functional groups, including ketones, esters, and trifluoromethyl groups. tcichemicals.com

Heterogeneous Catalysis Featuring Pyrimidine Moieties

The application of pyrimidine moieties extends to heterogeneous catalysis, where they can be part of the catalyst structure, often in the form of metal-organic frameworks (MOFs) or as components of supported catalysts. These systems offer advantages such as ease of separation and catalyst recyclability.

Metal-organic frameworks incorporating pyrimidine-based ligands have been developed and investigated for their catalytic and gas sorption properties. A series of MOFs based on Co²⁺, Cd²⁺, and Cu²⁺ with pyrimidine-5-carboxylate as a ligand have been synthesized, exhibiting well-defined topologies. acs.org One of these, [Cu(pmc)₂], possesses permanent porosity and displays highly selective sorption of CO₂ over other gases like N₂, Ar, O₂, H₂, and CH₄. acs.org

In another example, a stable porous In-MOF was prepared using (2-pyrimidin-5-yl)terephthalic acid. This MOF, along with a composite material Ag@In-MOF, demonstrated efficient catalytic activity for the chemical fixation of CO₂ with epoxides. rsc.org

Furthermore, pyrimidine derivatives themselves can be synthesized using heterogeneous catalysts. For instance, Fe₃O₄ nanoparticles supported on an iron-based MOF have been used as a recyclable magnetic nano-organocatalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives through a multicomponent reaction. nih.gov This approach highlights the synergy between pyrimidine chemistry and heterogeneous catalysis.

The table below compares the efficacy of different catalysts in the synthesis of a specific pyrano[2,3-d]pyrimidine derivative. frontiersin.org

| Catalyst | Time (min) | Yield (%) |

| Fe₃O₄@MOF(Fe) NC | 10 | 98 |

| [Et₃NH][HSO₄] | 60 | 92 |

| Nano-Fe₃O₄@SiO₂-SO₃H | 15 | 95 |

| (NH₄)₂HPO₄ | 120 | 88 |

Optoelectronic and Photophysical Properties of Pyrimidine-Based Materials

The electron-deficient nature of the pyrimidine ring makes it an excellent component for materials with interesting optoelectronic and photophysical properties. Pyrimidine derivatives are widely used in organic electronic devices, including organic light-emitting diodes (OLEDs), where they can function as emitters, host materials, or electron transporters. mdpi.comspiedigitallibrary.orgresearchgate.net

In the context of OLEDs, pyrimidine-based compounds have been designed as thermally activated delayed fluorescence (TADF) emitters. These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. spiedigitallibrary.org By combining pyrimidine as an acceptor unit with various donor moieties, the emission color and other photophysical properties can be finely tuned. For example, derivatives of 2-phenylpyrimidine (B3000279) containing triphenylamino or 4,4′-dimethoxytriphenylamino donor groups have been synthesized as emitters for OLEDs, achieving maximum external quantum efficiencies of up to 10.6%. mdpi.com

The incorporation of pyrimidine moieties can also lead to bipolar host materials with balanced charge transport properties, which are crucial for high-efficiency phosphorescent OLEDs. spiedigitallibrary.orgspiedigitallibrary.org Additionally, pyrimidine-containing materials are utilized as electron-transporting layers in OLEDs due to their electron-deficient character. researchgate.netspiedigitallibrary.org

The photophysical properties of some bipolar luminescent materials containing pyrimidine terminals are summarized below. rsc.org

| Compound | Donor Moiety | Absorption λmax (nm) in CH2Cl2 | Emission λmax (nm) in CH2Cl2 | Quantum Yield (ΦF) |

| PM1 | Carbazole | 340, 326, 292 | 372, 389 | 0.93 |

| PM2 | Carbazole | 340, 327, 293 | 373, 389 | 0.89 |

| PM3 | Triphenylamine | 307 | 394 | 0.53 |

| PM4 | Triphenylamine | 308 | 395 | 0.61 |

| PM5 | Triphenylamine | 309 | 396 | 0.65 |

Sensor Development Utilizing Pyrimidine Derivatives

The ability of pyrimidine derivatives to interact with various analytes, often accompanied by a change in their photophysical properties, makes them excellent candidates for the development of chemical sensors.